molecular formula C15H21N3O B11728902 1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine

1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11728902
M. Wt: 259.35 g/mol
InChI Key: GPFMBKWTIKSNAB-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a butan-2-yl group and a 3-methoxyphenylmethyl group attached to the pyrazole ring, making it a unique and potentially valuable molecule in various fields of research.

Preparation Methods

The synthesis of 1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzylamine with 1-(butan-2-yl)-1H-pyrazol-3-carboxylic acid under appropriate conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow chemistry techniques and continuous production methods could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the phenyl ring can be replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature and pH control. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes.

    Medicine: The compound may have potential therapeutic applications, such as serving as a lead compound for drug development. Its interactions with biological targets can be studied to identify potential medicinal properties.

    Industry: In industrial applications, the compound can be used in the development of new materials, catalysts, and other chemical products.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-5-amine: A similar compound with a different substitution pattern on the pyrazole ring.

    1-(butan-2-yl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine: A compound with a methoxy group at a different position on the phenyl ring.

    1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine: Another similar compound with a different substitution pattern on the pyrazole ring.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-butan-2-yl-N-[(3-methoxyphenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C15H21N3O/c1-4-12(2)18-9-8-15(17-18)16-11-13-6-5-7-14(10-13)19-3/h5-10,12H,4,11H2,1-3H3,(H,16,17)

InChI Key

GPFMBKWTIKSNAB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC(=N1)NCC2=CC(=CC=C2)OC

Origin of Product

United States

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